molecular formula C21H28N4O2 B2587297 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea CAS No. 898448-40-3

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea

Cat. No.: B2587297
CAS No.: 898448-40-3
M. Wt: 368.481
InChI Key: ILMKQIDYFIVYTH-UHFFFAOYSA-N
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Description

This urea derivative features a central urea scaffold substituted with a phenyl group and a branched ethyl chain bearing a 4-methoxyphenyl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-24-12-14-25(15-13-24)20(17-8-10-19(27-2)11-9-17)16-22-21(26)23-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMKQIDYFIVYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Coupling with Piperazine: The amine is reacted with 4-methylpiperazine under controlled conditions to form the desired piperazine derivative.

    Urea Formation: Finally, the piperazine derivative is coupled with phenyl isocyanate to yield 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-1-[2-(4-morpholinyl)ethyl]-3-phenylurea ()

  • Key Differences : Replaces the 4-methylpiperazine with a morpholine ring and introduces a 2-fluorobenzyl group.
  • The fluorobenzyl group may enhance metabolic stability .

1-[1-Cyclohexyl-3-(phenylcarbamoylamino)propan-2-yl]-1-[[1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-3-phenylurea ()

  • Key Differences : Incorporates a pyrrolidine ring (five-membered nitrogen heterocycle) and a cyclohexyl group.
  • Implications : Pyrrolidine’s smaller ring size increases conformational rigidity compared to piperazine. The cyclohexyl group may enhance steric bulk, affecting binding pocket compatibility .

Piperazine-Containing Non-Urea Compounds

5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one ()

  • Key Differences: Chromenone core with a purine-linked 4-methylpiperazine.
  • Implications: The chromenone-purine system suggests kinase inhibition (e.g., CDK or PI3K targets), while the urea derivative’s flat urea scaffold may favor different target interactions .

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl Methanesulphonate ()

  • Key Differences : Methanesulphonate ester linker with a 3-methoxyphenyl-piperazine.
  • Implications : The sulphonate group increases hydrophilicity, contrasting with the lipophilic ethyl chain in the target compound. The 3-methoxy substituent may alter aryl-binding interactions .

Multi-Piperazine Systems

5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one ()

  • Key Differences : Three 4-methylpiperazine groups attached to an indolin-2-one core.
  • The indolinone core provides rigidity, contrasting with the flexible urea scaffold .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Heterocycle(s) Potential Implications Reference
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea Urea 4-Methoxyphenyl, 4-methylpiperazine-ethyl, phenyl 4-Methylpiperazine Hydrogen bonding, kinase/receptor modulation
1-(2-Fluorobenzyl)-1-[2-(4-morpholinyl)ethyl]-3-phenylurea Urea 2-Fluorobenzyl, morpholine-ethyl, phenyl Morpholine Reduced basicity, metabolic stability
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one Chromenone-purine 4-Methylpiperazine-purine, 4-fluorophenyl Purine, Chromenone Kinase inhibition (e.g., CDK/PI3K)
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl Methanesulphonate Alkyl sulphonate 3-Methoxyphenyl-piperazine, methanesulphonate Piperazine Hydrophilic linker, aryl-target interactions
5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one Indolinone Three 4-methylpiperazine groups 4-Methylpiperazine Multi-target engagement, enhanced basicity

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